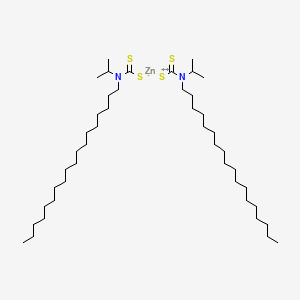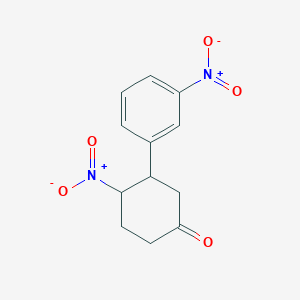
Zinc isopropyloctadecyldithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc isopropyloctadecyldithiocarbamate is a chemical compound that belongs to the class of zinc dithiocarbamates. These compounds are known for their diverse applications, particularly in the rubber industry as accelerators for vulcanization. This compound is characterized by its unique molecular structure, which includes zinc coordinated to isopropyl and octadecyl groups through dithiocarbamate ligands.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc isopropyloctadecyldithiocarbamate typically involves the reaction of zinc salts with isopropyloctadecyldithiocarbamate ligands. One common method is to react zinc chloride with sodium isopropyloctadecyldithiocarbamate in an aqueous medium. The reaction is usually carried out at room temperature, and the product is precipitated out, filtered, and dried.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure complete reaction. The product is then subjected to purification processes such as recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Zinc isopropyloctadecyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Substitution: It can undergo substitution reactions where the dithiocarbamate ligands are replaced by other ligands.
Decomposition: At high temperatures, it decomposes to release zinc sulfide and organic by-products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used for oxidation reactions.
Substitution Reagents: Halides and other nucleophiles can be used for substitution reactions.
Decomposition Conditions: High temperatures (above 200°C) are typically required for decomposition.
Major Products
Oxidation: Zinc oxide and organic sulfides.
Substitution: New zinc complexes with different ligands.
Decomposition: Zinc sulfide and various organic compounds.
科学的研究の応用
Zinc isopropyloctadecyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a stabilizer in the production of plastics.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Widely used in the rubber industry as an accelerator for vulcanization, improving the mechanical properties of rubber products.
作用機序
The mechanism of action of zinc isopropyloctadecyldithiocarbamate involves its ability to coordinate with metal ions and organic molecules. The dithiocarbamate ligands provide a strong binding affinity to metals, which can enhance catalytic activity in various reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
類似化合物との比較
Similar Compounds
- Zinc diethyldithiocarbamate
- Zinc dimethyldithiocarbamate
- Zinc dibutyldithiocarbamate
Comparison
Zinc isopropyloctadecyldithiocarbamate is unique due to its long alkyl chain (octadecyl group), which imparts different physical and chemical properties compared to other zinc dithiocarbamates. This long chain can enhance its solubility in organic solvents and its compatibility with various polymers, making it particularly useful in the rubber industry.
特性
CAS番号 |
33516-09-5 |
|---|---|
分子式 |
C44H88N2S4Zn |
分子量 |
838.8 g/mol |
IUPAC名 |
zinc;N-octadecyl-N-propan-2-ylcarbamodithioate |
InChI |
InChI=1S/2C22H45NS2.Zn/c2*1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(21(2)3)22(24)25;/h2*21H,4-20H2,1-3H3,(H,24,25);/q;;+2/p-2 |
InChIキー |
XIRMSEKPPCLFNS-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCCCCCCN(C(C)C)C(=S)[S-].CCCCCCCCCCCCCCCCCCN(C(C)C)C(=S)[S-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-cyano-, 1,1-dimethylethyl ester](/img/structure/B14169733.png)
![2-[(2-Methoxyphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14169739.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(iodomethyl)-, 1,1-dimethylethyl ester](/img/structure/B14169749.png)

![2-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-(1,3,4,5-tetrahydro-8-methyl-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14169763.png)
![N-[2-(Methylamino)-2-phenylpropyl]quinoxaline-2-carboxamide](/img/structure/B14169770.png)




![N-(1,3-benzodioxol-5-ylmethyl)-2-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetamide](/img/structure/B14169790.png)
![2-(2,6-Dichlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14169798.png)

